molecular formula C38H46F2N6O9S2 B3325841 Rosuvastatin calcium impurity E [EP] CAS No. 2226413-61-0

Rosuvastatin calcium impurity E [EP]

Cat. No.: B3325841
CAS No.: 2226413-61-0
M. Wt: 832.9 g/mol
InChI Key: MWYNOQUFUVPRSK-KTLASYKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rosuvastatin Calcium Impurity E [EP] is a professionally characterized chemical impurity standard intended for analytical and research applications. This compound is crucial for method development, method validation (AMV), and quality control (QC) in the commercial production of Rosuvastatin, as well as in the preparation of Abbreviated New Drug Applications (ANDA) . It serves as a reference standard to ensure the safety and efficacy of the active pharmaceutical ingredient by helping researchers identify and quantify this specific impurity. The compound is also known as Rosuvastatin Related Compound B (USP), providing a cross-reference between the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) nomenclature . The molecular formula for the free acid form is C38H46F2N6O9S2 , and it has a complex structure described as a dimeric impurity . This product is offered with a comprehensive Certificate of Analysis (CoA) to guarantee its identity and purity . It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46F2N6O9S2/c1-21(2)33-29(17-16-27(47)18-28(48)19-31(50)51)35(23-8-12-25(39)13-9-23)43-38(41-33)46(6)57(54,55)20-30(49)32-34(22(3)4)42-37(45(5)56(7,52)53)44-36(32)24-10-14-26(40)15-11-24/h8-17,21-22,27-28,30,47-49H,18-20H2,1-7H3,(H,50,51)/b17-16+/t27-,28-,30?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYNOQUFUVPRSK-KTLASYKKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C3=C(N=C(N=C3C(C)C)N(C)S(=O)(=O)C)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C3=C(N=C(N=C3C(C)C)N(C)S(=O)(=O)C)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46F2N6O9S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

832.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2226413-61-0
Record name (3R,5S,6E)-7-(4-(4-Fluorophenyl)-2-(((2-(4-(4-fluorophenyl)-6-(1-methylethyl)-2-(methyl(methylsulfonyl)amino)pyrimidin-5-yl)-2-hydroxyethyl)sulfonyl)(methyl)amino)-6-(1-methylethyl)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2226413610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,5S,6E)-7-(4-(4-FLUOROPHENYL)-2-(((2-(4-(4-FLUOROPHENYL)-6-(1-METHYLETHYL)-2-(METHYL(METHYLSULFONYL)AMINO)PYRIMIDIN-5-YL)-2-HYDROXYETHYL)SULFONYL)(METHYL)AMINO)-6-(1-METHYLETHYL)PYRIMIDIN-5-YL)-3,5-DIHYDROXYHEPT-6-ENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DWS9BK2LZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Origin and Formation Mechanisms of Rosuvastatin Calcium Impurity E

Synthetic Pathways Leading to Impurity Formation

The synthesis of Rosuvastatin (B1679574) involves assembling a pyrimidine (B1678525) core and a chiral dihydroxyheptenoate side chain. Impurities can arise from starting materials, intermediates, or side reactions occurring during the main synthetic steps. The formation of Impurity E, a geometric isomer, is a direct consequence of a specific bond-forming reaction lacking perfect stereoselectivity.

Specific Chemical Reactions and Intermediates in Impurity E Synthesis

The primary source of Rosuvastatin Impurity E is the Wittig reaction, or a similar olefination reaction like the Horner-Wadsworth-Emmons reaction, used to form the carbon-carbon double bond in the heptenoate side chain. scirp.orggoogle.com This reaction couples a pyrimidine-based aldehyde intermediate with a phosphorus ylide carrying the side-chain precursor. scirp.org

Rosuvastatin is the (E)-isomer (or trans-isomer) of the double bond, which is the thermodynamically more stable product. However, the Wittig reaction is often not completely stereoselective and produces a mixture of both the (E)-isomer and the (Z)-isomer (cis-isomer), the latter being identified as Rosuvastatin Impurity E. scirp.orggoogle.comgoogle.com The ratio of these isomers is highly dependent on the reaction conditions.

Key intermediates in this process include:

Aldehyde: (4R-cis)-6-carbaldehyde-2,2-dimethyl-1,3-dioxane-4-tert-butyl acetate (B1210297) or a similar protected side-chain aldehyde. google.comgoogle.com

Phosphonium (B103445) Salt: [4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidinyl]triphenylphosphonium bromide, which is converted to the corresponding ylide in the presence of a base. google.comgoogle.com

The selectivity of the Wittig reaction towards the desired (E)-isomer can be influenced by several factors, with research showing that solvent polarity and the choice of base are critical. scirp.orgscirp.org

Below is a data table compiled from research on a mechanochemical Wittig reaction for a Rosuvastatin intermediate, illustrating the impact of different solvents on the E/Z isomer ratio. researchgate.net

SolventDielectric ConstantConversion (%)E:Z Ratio
n-hexane1.5897.5%76:24
Toluene2.3796.8%75:25
Tetrahydrofuran (B95107)7.698.7%68:32
Acetone (B3395972)20.799.1%62:38
Ethanol (B145695)24.398.2%60:40
Methanol (B129727)33.698.3%58:42
NoneN/A99.1%70:30

This data indicates that less polar solvents tend to favor the formation of the desired (E)-isomer. scirp.org

Similarly, the choice of base used to deprotonate the phosphonium salt and generate the ylide has a significant effect on the isomer ratio. researchgate.netscirp.org

BaseConversion (%)E:Z Ratio
DBU99.2%76:24
Sodium Carbonate (Na₂CO₃)75.6%75:25
Potassium Carbonate (K₂CO₃)99.1%70:30
Sodium Hydroxide (NaOH)98.7%68:32
Potassium Hydroxide (KOH)98.6%67:33
Sodium Ethoxide (CH₃CH₂ONa)86.7%65:35
Potassium tert-butoxide ( (CH₃)₃COK)87.6%63:27

These findings demonstrate that careful optimization of the Wittig reaction conditions is essential to minimize the formation of Rosuvastatin Impurity E, thereby improving the purity and quality of the final active pharmaceutical ingredient. researchgate.netscirp.org

Wittig Reaction Byproducts

The Wittig reaction is a cornerstone in the synthesis of Rosuvastatin, facilitating the crucial coupling of the pyrimidine core with the heptenoic acid side chain. While this reaction is highly efficient, it is not without the potential for side reactions. Typical byproducts include geometric isomers (Z-isomers) of the desired E-isomer of Rosuvastatin. However, the formation of a dimeric impurity like Impurity E directly from the Wittig reaction is not a commonly reported event and its mechanism is not explicitly detailed in publicly available scientific literature. The complex structure of Impurity E suggests that its formation would likely involve a series of non-standard side reactions rather than being a direct byproduct of the primary Wittig coupling.

Side Reactions during Acidification and Alkaline Hydrolysis

The final stages of Rosuvastatin synthesis often involve the hydrolysis of an ester precursor, typically under alkaline conditions, followed by acidification and salt formation. These steps are critical for obtaining the final active pharmaceutical ingredient. Under acidic conditions, the primary degradation pathway for Rosuvastatin is the formation of its corresponding lactone, an intramolecular ester. scielo.br While the interconversion between the open-acid form and the lactone form is well-documented, particularly at varying pH levels, the formation of a dimeric impurity such as Impurity E during these process steps is not described in the reviewed literature. nih.gov Dimerization would necessitate a specific intermolecular reaction, the conditions for which during standard acidification or hydrolysis are not immediately apparent from existing studies.

Comparison of One-Pot vs. Stepwise Synthetic Approaches on Impurity Profile

Modern pharmaceutical synthesis often explores both stepwise and one-pot methodologies to optimize yield, cost-effectiveness, and purity. A stepwise synthesis allows for the isolation and purification of intermediates, which can minimize the carryover of impurities into the final product. In contrast, one-pot syntheses, while often more efficient, can sometimes lead to a more complex impurity profile due to the simultaneous presence of multiple reagents and intermediates.

While various synthetic routes for Rosuvastatin have been published, including one-pot approaches, a direct comparative analysis of the impurity profiles with a specific focus on the formation of Impurity E is not available in the accessible scientific literature. magtechjournal.com Such a comparison would be invaluable for understanding and controlling the formation of this complex dimer.

Degradation Pathways and Stress-Induced Formation of Impurity E

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance under various stress conditions.

Forced Degradation Studies and Impurity E Enhancement

Forced degradation studies on Rosuvastatin have been extensively conducted under conditions stipulated by the International Council for Harmonisation (ICH), including exposure to acid, base, oxidation, heat, and light. nih.govsemanticscholar.org These studies have successfully identified several key degradation products, such as the lactone impurity, the anti-isomer (3R, 5R), and various oxidative products. scielo.brrsc.orgderpharmachemica.com However, a comprehensive review of published forced degradation studies did not reveal the specific identification or significant enhancement of the dimeric Impurity E under the commonly tested stress conditions.

A Chinese patent suggests the discovery of new photodegradation impurities from the illumination of other Rosuvastatin impurities, but a definitive structural link to Impurity E is not provided. sci-hub.se

Table 1: Summary of Rosuvastatin Forced Degradation Studies and Major Degradants

Stress Condition Major Degradation Products Reported Reference
Acidic Hydrolysis Lactone, Rosuvastatin Methyl Ester scielo.brderpharmachemica.com
Basic Hydrolysis Generally stable scielo.br
Oxidative N-oxide and other oxidative derivatives rsc.org
Thermal Low degradation derpharmachemica.com

This table is based on generally reported findings; specific mention of Impurity E as a major degradant is absent in the reviewed literature.

Thermal Stress-Induced Degradation Mechanisms

Rosuvastatin generally exhibits good stability under thermal stress. Studies investigating the effect of heat on Rosuvastatin have reported minimal degradation. derpharmachemica.com One study examined the formation of free radicals during thermal sterilization at high temperatures (160-180°C), indicating that radical-mediated pathways can be initiated. nih.gov However, the subsequent degradation products were not identified as the dimeric Impurity E. Another study identified a new impurity formed under thermal stress, but it was characterized as a meglumine (B1676163) adduct, not Impurity E.

Photolytic Degradation Pathways and Byproducts

Exposure to light, particularly UV radiation, has been shown to be a significant degradation pathway for Rosuvastatin. The primary mechanism of photolytic degradation involves a photocyclization reaction, leading to the formation of dihydrophenanthrene-like photoproducts. nih.gov These compounds are structurally distinct from the dimeric Impurity E. While various photolytic degradation products have been identified, none of the reviewed studies explicitly report the formation of Impurity E through this pathway. mdpi.com

Hydrolytic Degradation under Acidic, Basic, and Neutral Conditions

Forced degradation studies of rosuvastatin calcium have been extensively conducted to understand its stability profile. Under various pH conditions, rosuvastatin undergoes degradation to form several known products. However, the formation of the complex structure corresponding to Rosuvastatin Impurity E [EP] is not reported as a direct consequence of hydrolytic degradation.

Studies show that rosuvastatin is most susceptible to degradation under acidic conditions, while it remains relatively stable in neutral and basic environments. wisdomlib.orgscielo.br The primary degradation products identified under acid hydrolysis are the rosuvastatin lactone and, in some cases, the rosuvastatin methyl ester or an anti-isomer. wisdomlib.orgscielo.brresearchgate.netresearchgate.net

Table 1: Summary of Rosuvastatin Degradation under Various pH Conditions

Stress Condition pH Primary Degradation Products Formation of Impurity E Reported
Acid Hydrolysis Acidic (e.g., 0.2M HCl) Rosuvastatin Lactone, Anti-isomer, Rosuvastatin methyl ester wisdomlib.orgscielo.br No
Neutral Hydrolysis Neutral (e.g., pH 6.8 buffer) Stable / Minimal Degradation scielo.brscispace.com No
Oxidative Degradation Processes

When subjected to oxidative stress, typically using hydrogen peroxide, rosuvastatin calcium degrades to form different impurities than those seen in hydrolysis. scispace.com The major product formed during oxidation is the 5-keto acid of rosuvastatin. researchgate.net Other polar impurities have also been observed. scispace.com Similar to hydrolysis, the literature on forced oxidative degradation does not indicate the formation of Rosuvastatin Impurity E [EP]. researchgate.netsemanticscholar.org

Kinetic Studies of Rosuvastatin Calcium Degradation Leading to Impurity E

Kinetic studies on rosuvastatin degradation have primarily focused on the formation of its major degradant, the rosuvastatin lactone, particularly under acidic conditions.

The conversion of rosuvastatin to its lactone form follows first-order kinetics. researchgate.netchemicalpapers.com The rate of this reaction is dependent on factors such as temperature. researchgate.net In contrast, the reverse reaction, the hydrolysis of the lactone back to rosuvastatin, is also a first-order reaction and occurs at a significantly faster rate, approximately 20 times greater than the forward (lactonization) reaction. researchgate.netchemicalpapers.com Specific kinetic studies detailing the reaction order and rate constants for the formation of Rosuvastatin Impurity E [EP] are not available in the surveyed literature.

The equilibrium between rosuvastatin and rosuvastatin lactone is significantly influenced by the solvent system used. researchgate.netchemicalpapers.com

Aprotic Solvents: In aprotic solvents, the conversion of rosuvastatin to its lactone form is the predominant reaction. researchgate.netchemicalpapers.com

Acidic Aqueous Solvents: In acidic aqueous environments, the reverse reaction is favored, leading to the conversion of the lactone back into the parent rosuvastatin. researchgate.netchemicalpapers.com

Protic Solvents (e.g., Methanol): In organic protic solvents like methanol, both rosuvastatin and its lactone form are stable, and the equilibrium does not significantly shift. researchgate.netchemicalpapers.com

Table 2: Effect of Solvent on Rosuvastatin ⇌ Rosuvastatin-Lactone Equilibrium

Solvent Type Predominant Reaction Reference(s)
Aprotic Rosuvastatin → Rosuvastatin-Lactone researchgate.netchemicalpapers.com
Acidic Aqueous Rosuvastatin-Lactone → Rosuvastatin researchgate.netchemicalpapers.com

Information regarding the influence of solvent systems on the specific formation of Rosuvastatin Impurity E [EP] is not detailed in the available research.

Radical-Induced Cyclization Mechanisms in Impurity E Formation (e.g., Gamma Radiation)

Studies involving gamma radiation have been used to investigate the degradation of rosuvastatin through radical-induced mechanisms. nih.gov Gamma radiolysis of rosuvastatin in an aqueous solution generates hydroxyl radicals (●OH), which then react with the drug molecule. nih.gov This process leads to the formation of various degradation products, including one designated as "product E" in a specific study, which is formed via a radical-induced cyclization pathway. nih.govresearchgate.net

It is critical to note that the "product E" identified in this gamma radiation study is structurally different from the "Rosuvastatin calcium impurity E [EP]" defined by the European Pharmacopoeia. The gamma radiation product is a tetrahydrofuran derivative formed from the cyclization of the heptenoic acid side chain. nih.gov In contrast, Impurity E [EP] is a much larger and more complex structure. nih.gov Therefore, while radical-induced cyclization is a valid degradation pathway for rosuvastatin, the specific mechanism described in gamma radiation studies does not lead to the formation of the official EP Impurity E.

Process-Related Impurities and Their Relationship to Impurity E

Process-related impurities are substances that are formed during the synthesis of the active pharmaceutical ingredient. Known process-related impurities of rosuvastatin include acetone adducts (Impurity-A) and various stereoisomers. researchgate.netderpharmachemica.comdaneshyari.com

The formation of the highly complex Rosuvastatin Impurity E [EP] is likely not a result of a simple, single-step degradation but may be related to the transformation of other existing impurities. A patent describes the formation of a novel impurity through the photodegradation of other rosuvastatin impurities, specifically "rosuvastatin calcium oxidized impurity III" or "rosuvastatin calcium IV". google.com This suggests a potential pathway where a process-related impurity or an initial degradation product serves as a precursor, which upon exposure to conditions like light, transforms into the more complex Impurity E structure. This pathway provides a more plausible explanation for the origin of such a complex molecule than direct degradation of the parent drug under simple hydrolytic or oxidative stress. google.com

Analytical Methodologies for Detection, Quantification, and Structural Elucidation of Rosuvastatin Calcium Impurity E

Chromatographic Separation Techniques

Chromatography, particularly liquid chromatography, stands as the cornerstone for the analysis of pharmaceutical impurities. Its high resolving power is essential for separating structurally similar compounds, which is often the case with drug impurities.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the quality control of Rosuvastatin (B1679574) calcium. The development of a stability-indicating HPLC method requires careful optimization of several parameters to achieve the desired separation of all potential impurities, including Impurity E.

The choice of stationary phase is paramount in achieving successful chromatographic separation. For the analysis of Rosuvastatin and its related substances, reversed-phase columns are predominantly used.

C18-Bonded Silica (B1680970): Octadecylsilyl silica gel (C18) is the most common stationary phase for this application due to its versatility and effectiveness in separating compounds of moderate polarity like Rosuvastatin and its impurities. Columns such as the Symmetry C18 and Sunfire C18 have been utilized in method development. asianjpr.comijrrr.com In some optimization processes, an Inertsil C18 column was tested and provided noticeable separation, although peak shape required further improvement. asianjpr.com

Base-Deactivated End-Capped Phases: The European Pharmacopoeia specifies the use of a base-deactivated end-capped octadecylsilyl silica gel for chromatography. scribd.com This type of stationary phase minimizes undesirable interactions between residual silanol (B1196071) groups on the silica surface and basic analytes, leading to improved peak symmetry and reproducibility.

Hybrid Silica Particles: More advanced columns, such as those with bridged ethylsiloxane/silica hybrid (BEH) C18 particles, offer enhanced stability across a wider pH range and improved peak shape. bioprocessonline.com The robustness and batch-to-batch reproducibility of these columns are crucial for long-term method reliability. bioprocessonline.com

Table 1: Examples of Stationary Phases Used in Rosuvastatin Impurity Analysis
Stationary Phase TypeExample Column Name(s)Typical DimensionsParticle SizeReference
C18-Bonded SilicaSymmetry C18, Sunfire C18, Inertsil C18150 x 4.6 mm, 250 x 4.6 mm5 µm asianjpr.comijrrr.com
Base-Deactivated End-Capped C18Specified in EP Monograph150 x 3.0 mm3 µm scribd.com
Bridged Ethylsiloxane/Silica Hybrid (BEH) C18XBridge BEH C18, Acquity BEH C18100 x 2.1 mm1.7 µm nih.gov

The mobile phase composition is a critical factor that is adjusted to control the retention and resolution of Rosuvastatin and Impurity E.

Organic Solvents: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers used in the mobile phase. The ratio of the organic solvent to the aqueous phase determines the elution strength. For instance, a mobile phase consisting of acetonitrile and potassium dihydrogen phosphate (B84403) buffer (pH 4.0) in a 65:35 v/v ratio has been used. ijrrr.com Another method employed a mixture of 0.1M formic acid and methanol (25:75 v/v). nih.gov

Aqueous Phase and pH Control: The aqueous component of the mobile phase often contains buffers or acid additives to control the pH and improve peak shape. A low pH is generally preferred to suppress the ionization of the carboxylic acid group in Rosuvastatin, leading to better retention and symmetry. Acid additives like trifluoroacetic acid (TFA), formic acid, and phosphate buffers are frequently employed. ijrrr.comnih.govnih.gov The EP monograph, for example, specifies a mobile phase system utilizing a 1% v/v solution of TFA in both the aqueous and organic components. scribd.com

Optimization: The optimization process involves systematically varying the organic solvent ratio and the pH of the aqueous phase. An increase in the percentage of the organic component (e.g., methanol) typically decreases the retention time of the compounds. nih.gov Fine-tuning these parameters is essential to resolve critical pairs of peaks, such as an impurity eluting close to the main Rosuvastatin peak.

Both isocratic and gradient elution modes can be applied for the analysis of Rosuvastatin impurities, with the choice depending on the complexity of the sample and the number of impurities to be resolved.

Isocratic Elution: In this mode, the mobile phase composition remains constant throughout the analysis. This approach is simpler and can be very robust. However, it may not be suitable for separating a complex mixture of impurities with a wide range of polarities, as early-eluting peaks may be poorly resolved while late-eluting peaks can be broad and difficult to detect. A successful isocratic method was developed using a mobile phase of methanol and 0.1% TFA (50:50) for a stability-indicating UPLC analysis. scielo.brscielo.br

Gradient Elution: This strategy involves changing the mobile phase composition during the run, typically by increasing the proportion of the organic solvent. Gradient elution is powerful for separating complex mixtures, providing better resolution for early-eluting peaks and sharper, more easily quantifiable peaks for late-eluting components. The EP monograph outlines a gradient method that changes the ratio of two mobile phases (A and B) over 75 minutes to separate multiple impurities. scribd.com Comparing gradient and isocratic approaches on the same system often reveals that gradient elution provides superior separation for complex impurity profiles, preventing co-elution issues that can occur under isocratic conditions. nih.govresearchgate.net

The Relative Retention Time (RRT) is a critical system suitability parameter used to identify impurities relative to the principal peak (Rosuvastatin). It is calculated by dividing the retention time of the impurity by the retention time of the Rosuvastatin peak. While the EP monograph provides specific RRTs for impurities such as A, B, and C, specific RRT data for Impurity E is not detailed in the available literature. However, any developed method would characterize Impurity E by its RRT. For context, the RRTs for other known EP impurities are provided below.

Table 2: Documented Relative Retention Times (RRTs) for Known Rosuvastatin EP Impurities
ImpurityRelative Retention Time (RRT)Analytical Method Reference
Impurity A~0.9European Pharmacopoeia HPLC Method scribd.com
Impurity B~1.1European Pharmacopoeia HPLC Method scribd.com
Impurity C~1.5European Pharmacopoeia HPLC Method scribd.com
New Impurity (Imp-1)0.68RP-HPLC Method
Impurity ENot specified in searched literature-

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

UHPLC technology represents a significant advancement over traditional HPLC, offering substantial improvements in speed, resolution, and sensitivity. These advantages are particularly beneficial for the analysis of pharmaceutical impurities.

Principle and Advantages: UHPLC systems use columns packed with sub-2 µm particles, which operate at higher pressures than conventional HPLC systems. This results in significantly higher efficiency, leading to sharper peaks, better resolution between closely eluting impurities, and much shorter analysis times. A method that separates all EP-listed impurities can be achieved in less than 15 minutes using UHPLC, compared to over 60 minutes for some HPLC methods. nih.govnih.gov

Methodology: A highly selective UHPLC method was developed using an Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 µm). nih.govmdpi.com An optimized isocratic mobile phase of methanol and 0.025% TFA (55:45 v/v) at a flow rate of 0.5 mL/min and a column temperature of 55°C was able to achieve baseline separation of all organic impurities listed in the EP monograph. nih.govresearchgate.net The use of UHPLC has been shown to be successful in separating multi-component mixtures, including known impurities and unknown degradation products formed under stress conditions. wisdomlib.org This capability is essential for a comprehensive stability-indicating method that would ensure the detection and quantification of any impurity, including Impurity E.

Chiral Chromatographic Methods for Stereoisomer Separation

Rosuvastatin has two chiral centers, meaning it can exist as four possible stereoisomers. google.com The therapeutically active form is the (3R, 5S) diastereomer. waters.com Other stereoisomers are considered impurities and must be controlled. Chiral chromatography is essential for separating and quantifying these stereoisomers.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for both chiral and achiral separations, offering advantages in speed and selectivity. researchgate.net Modern systems, often referred to as Convergence Chromatography (e.g., Waters ACQUITY UPC²), utilize compressed carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption.

For chiral separations of rosuvastatin, polysaccharide-based chiral stationary phases are highly effective. lcms.cz Specifically, ACQUITY UPC² Trefoil columns, which contain efficiently packed 2.5 µm particles coated with modified polysaccharides like cellulose (B213188) tris-(3,5-dimethylphenylcarbamate) (CEL1), have demonstrated excellent performance. These columns, optimized for CO₂-based separations, can achieve high resolution (>2.0) between rosuvastatin enantiomers in a short analysis time. A key advantage of SFC is its compatibility with mass spectrometry (MS), allowing for simultaneous separation and mass confirmation of the stereoisomers, which is often a limitation in traditional normal-phase HPLC.

Table 2: Example Chiral SFC Method Parameters for Rosuvastatin Enantiomer Separation

ParameterConditionSource(s)
System ACQUITY UPC²
Column ACQUITY UPC² Trefoil CEL1, 2.5 µm
Mobile Phase CO₂ with a mixed alcohol co-solvent and a basic additive
Elution Mode Isocratic
Detection PDA and Mass Detector (e.g., ACQUITY QDa)
Resolution > 2.0 between enantiomers

Once a chiral separation method is established, it can be used to determine the stereoisomeric purity of a sample. This is typically expressed as enantiomeric excess (%ee) or diastereomeric excess (%de). For rosuvastatin, where the desired product is one of several possible diastereomers, the purity is often reported as a diastereomeric ratio (d.r.) or as %de.

The calculation is performed by integrating the peak areas of the desired stereoisomer and the undesired stereoisomer(s) in the chromatogram. For a mixture of two diastereomers, the %de can be calculated using the following formula:

%de = [ (Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer) ] x 100

For example, a diastereomeric ratio of 98.7:1.3 corresponds to a %de of 97.4%. waters.com This quantitative analysis is a critical quality control check to ensure the safety and efficacy of the final drug product.

Preparative Chromatography for Impurity Isolation

When a new or unknown impurity is detected during stability studies or process development, it must be isolated in sufficient quantity for structural characterization. researchgate.net Preparative High-Performance Liquid Chromatography (preparative HPLC) is the most common technique for this purpose.

The process involves scaling up an analytical HPLC method to a larger column with a higher loading capacity. The sample containing the impurity of interest (often after being subjected to stress conditions like heat to increase the impurity's concentration) is injected onto the preparative column. Fractions of the eluent are collected over time, and those containing the target impurity are combined. The solvent is then evaporated to yield the isolated, purified compound. google.com The purity of the isolated solid is then confirmed using an analytical HPLC method before it is subjected to spectroscopic analysis for structural elucidation.

Spectroscopic and Spectrometric Characterization Techniques

Following isolation by preparative chromatography, a combination of spectroscopic and spectrometric techniques is used to determine the definitive structure of the impurity. This data is essential for understanding its formation pathway and for creating a reference standard for future analytical work.

For a complex molecule like Rosuvastatin Impurity E, a comprehensive characterization would typically involve the following techniques:

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which is used to determine the elemental composition (molecular formula) of the impurity. researchgate.net

Tandem Mass Spectrometry (LC-MS/MS) : This technique provides information about the impurity's structure by inducing fragmentation of the parent molecule and analyzing the resulting fragment ions. Comparing the fragmentation pattern of the impurity to that of the parent drug can reveal which parts of the molecule have been altered.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for structural elucidation. They provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for the complete assembly of the chemical structure. researchgate.nettubitak.gov.tr Advanced 2D-NMR techniques may also be employed to confirm connectivity.

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in the molecule. mdpi.com

By combining the data from these techniques, a definitive chemical structure for Rosuvastatin Calcium Impurity E can be established. nih.gov

Table 3: Spectroscopic Data for Rosuvastatin Calcium Impurity E

TechniqueObservationSource(s)
Molecular Formula C₃₈H₄₅F₂N₆O₉S₂·⅟₂Ca synthinkchemicals.com
Molecular Weight 851.94 g/mol synthinkchemicals.com
Monoisotopic Mass 832.27357574 Da (for the free acid) nih.gov

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry stands as a cornerstone technique in the analysis of pharmaceutical impurities due to its high sensitivity and ability to provide detailed structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for separating Rosuvastatin Calcium Impurity E from the active pharmaceutical ingredient (API) and other related substances, followed by its mass determination. researchgate.netresearchgate.net In a typical LC-MS setup, a C18 column is often used for the chromatographic separation. nih.gov The subsequent mass spectrometric analysis can determine the molecular weight of the impurity. For instance, the molecular weight of the free base of Rosuvastatin Impurity E has been reported as 832.94 g/mol .

LC-MS/MS further enhances the analytical capability by allowing for the fragmentation of the parent ion, providing a unique fingerprint that aids in structural elucidation. This technique is particularly useful in distinguishing between isomers and identifying specific structural motifs within the molecule. nih.gov The fragmentation pattern of the impurity can be compared with that of the parent drug, Rosuvastatin, to pinpoint structural modifications. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown impurity like Rosuvastatin Calcium Impurity E. researchgate.net This precision allows for the confident assignment of a molecular formula, a critical step in the identification process. The molecular formula for Rosuvastatin Impurity E has been determined to be C38H46F2N6O9S2.

Quadrupole Time-of-Flight (QTOF) mass spectrometry is a powerful tool used in degradation studies to identify and characterize impurities that may form under various stress conditions. mdpi.comnih.gov NanoUPLC-QTOF-MS/MS systems, in particular, offer high sensitivity and resolution for analyzing complex mixtures of degradation products. mdpi.comnih.gov Studies on Rosuvastatin degradation have successfully employed QTOF-MS to identify various degradation products by analyzing their accurate mass and fragmentation patterns. mdpi.comnih.govmendeley.com This approach is vital for understanding the stability of the drug substance and for identifying potential impurities that could arise during manufacturing or storage.

Table 1: Mass Spectrometry Data for Rosuvastatin Calcium Impurity E

Technique Information Obtained Example Data
LC-MSMolecular Weight832.94 g/mol (free base)
LC-MS/MSFragmentation PatternComparison with Rosuvastatin fragmentation to identify structural changes. researchgate.net
HRMSElemental CompositionC38H46F2N6O9S2
QTOF-MSIdentification in Degradation StudiesAnalysis of accurate mass and fragmentation to identify degradation products. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While mass spectrometry provides valuable information about molecular weight and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the definitive structural elucidation of impurities. researchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to map the carbon-hydrogen framework of a molecule. nih.gov The chemical shifts, coupling constants, and signal multiplicities in the ¹H NMR spectrum provide detailed information about the connectivity of protons. rroij.com Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. nih.govrroij.com For complex molecules like Rosuvastatin Impurity E, advanced NMR techniques such as COSY, HSQC, and HMBC are often employed to establish detailed structural connectivity. veeprho.com These spectra are crucial for confirming the exact structure of the impurity and distinguishing it from other closely related compounds. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. ijpsonline.com The FT-IR spectrum of Rosuvastatin Calcium Impurity E would be compared to that of Rosuvastatin to identify any changes in functional groups, such as the presence of new bonds or the absence of existing ones. researchgate.net For instance, characteristic absorption bands can indicate the presence of hydroxyl (-OH), carbonyl (C=O), and sulfonyl (S=O) groups, which are key features of the Rosuvastatin molecule and its impurities. ijpsonline.comijpsonline.com

Table 2: Spectroscopic Data for Structural Elucidation of Rosuvastatin Impurity E

Technique Information Obtained
¹H NMRProton environment and connectivity rroij.com
¹³C NMRCarbon skeleton and chemical environment of each carbon nih.govrroij.com
FT-IRPresence of specific functional groups ijpsonline.comresearchgate.net

Method Validation Strategies for Impurity E Analysis

To ensure that an analytical method for quantifying Rosuvastatin Calcium Impurity E is suitable for its intended purpose, a comprehensive validation strategy is essential. This process demonstrates through documented evidence that the method is reliable, reproducible, and accurate for the analysis of this specific impurity.

Adherence to International Conference on Harmonisation (ICH) Guidelines (e.g., ICH Q2)

The validation of analytical methods in the pharmaceutical industry is governed by internationally recognized standards, primarily the guidelines from the International Conference on Harmonisation (ICH). duyaonet.comeuropa.eu The ICH Q2(R2) guideline, "Validation of Analytical Procedures," provides a detailed framework for conducting method validation. duyaonet.comeuropa.eufda.gov Adherence to these guidelines is a regulatory requirement and ensures that the analytical data are of high quality and acceptable to regulatory authorities worldwide. fda.gov

For an impurity quantification method, ICH Q2(R2) outlines specific performance characteristics that must be evaluated. duyaonet.comeuropeanpharmaceuticalreview.com These characteristics include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness. altabrisagroup.com By systematically evaluating these parameters, a laboratory can confirm that the analytical method for Rosuvastatin Calcium Impurity E is scientifically sound and fit for purpose. wordpress.comipharmaguide.com

Regulatory Frameworks and Quality Control Strategies for Rosuvastatin Calcium Impurity E

European Pharmacopoeia (EP) Monographs and Specifications for Rosuvastatin (B1679574) Impurities

The European Pharmacopoeia provides detailed monographs for both rosuvastatin calcium (the active substance) and rosuvastatin tablets (the finished product). edqm.eu These monographs outline the tests and acceptance criteria for related substances, including specified and unspecified impurities.

Specificity of Impurity E within EP Guidelines

Rosuvastatin Calcium Impurity E is a recognized impurity within the European Pharmacopoeia. While some impurities like A, B, C, and G are specified with their individual limits in the rosuvastatin calcium monograph, Impurity E is also acknowledged. scribd.com A chromatogram provided for informational purposes in the EP monograph for rosuvastatin calcium shows the peak corresponding to Impurity E, alongside other impurities. scribd.com It is noteworthy that Rosuvastatin EP Impurity E is also known as Rosuvastatin USP Related Compound B, highlighting a cross-reference between the European and United States pharmacopeias. synzeal.com

Defined Limits for Impurity E and Unspecified Impurities

The European Pharmacopoeia sets clear limits for impurities in both the rosuvastatin active substance and the finished tablets. For the active substance, specific impurities such as Impurity C (maximum 0.6%), Impurity B (maximum 0.5%), Impurity A (maximum 0.2%), and Impurity G (maximum 0.1%) have defined limits. scribd.com Any other impurity that is not specifically named, which would include Impurity E if not otherwise specified in a particular monograph, is controlled under the limit for "unspecified impurities." The limit for each unspecified impurity in the active substance is a maximum of 0.10%. scribd.com

In the monograph for rosuvastatin tablets, the limits for specified degradation products are different. For instance, the limits are higher for Impurity C (maximum 1.5%) and Impurity D (maximum 1.5%). edqm.eu For unspecified impurities in the finished product, the limit for each is a maximum of 0.2%. edqm.eu

The total amount of impurities is also controlled, with a maximum limit of 1.2% for the active substance and 2.5% for the finished tablets. scribd.comedqm.eu

Table 1: EP Limits for Rosuvastatin Impurities in the Active Substance

Impurity NameAcceptance Criteria
Impurity A≤ 0.2%
Impurity B≤ 0.5%
Impurity C≤ 0.6%
Impurity G≤ 0.1%
Unspecified Impurities≤ 0.10% each
Total Impurities≤ 1.2%

Table 2: EP Limits for Rosuvastatin Impurities in Tablets

Impurity NameAcceptance Criteria
Impurity C≤ 1.5%
Impurity D≤ 1.5%
Impurity FP-A≤ 0.5%
Unspecified Impurities≤ 0.2% each
Total Impurities≤ 2.5%

Reporting Thresholds for Impurities

The reporting threshold is the level above which an impurity must be reported in a regulatory submission. According to the European Pharmacopoeia monograph for rosuvastatin calcium, the reporting threshold is 0.05%. scribd.com For rosuvastatin tablets, the reporting threshold is 0.1%. edqm.eu Any impurity found at or above these levels must be documented.

International Conference on Harmonisation (ICH) Guidelines for Pharmaceutical Impurities

The ICH provides a set of globally recognized guidelines for the control of impurities in pharmaceuticals. The primary guidelines relevant to Rosuvastatin Calcium Impurity E are ICH Q3A (Impurities in New Drug Substances) and ICH Q3B (Impurities in New Drug Products).

ICH Q3A (Impurities in New Drug Substances) Applicability

ICH Q3A(R2) provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.eu This guideline is applicable to rosuvastatin calcium as a new drug substance. It establishes thresholds for reporting, identifying, and qualifying impurities.

Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of more than 2 g, this is 0.03%; for a maximum daily dose of 2 g or less, it is 0.05%.

Identification Threshold: The level at which an impurity's structure must be determined. For a maximum daily dose of less than 2 g/day , this is the lower of 0.10% or 1.0 mg total daily intake.

Qualification Threshold: The level at which an impurity must be justified from a safety perspective. For a maximum daily dose of less than 2g/day, this is the lower of 0.15% or 1.0 mg total daily intake.

These thresholds guide the development and manufacturing process of rosuvastatin calcium, ensuring that all impurities, including Impurity E, are appropriately monitored and controlled.

ICH Q3B (Impurities in New Drug Products) Considerations

ICH Q3B(R2) focuses on impurities that are degradation products of the drug substance or reaction products of the drug substance with excipients or the container closure system in new drug products. europa.eufda.gov This guideline is directly applicable to rosuvastatin tablets.

The thresholds for reporting, identification, and qualification of degradation products in new drug products are outlined in the guideline and are dependent on the maximum daily dose of the drug.

Table 3: ICH Q3B Thresholds for Degradation Products in New Drug Products

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 1 g0.1%0.2% or 1 mg TDI, whichever is lower0.5% or 1 mg TDI, whichever is lower
> 1 g0.05%0.1% or 2 mg TDI, whichever is lower0.2% or 2 mg TDI, whichever is lower
TDI = Total Daily Intake

For rosuvastatin tablets, any degradation product, which could include Impurity E if it is formed during the manufacturing process or on storage, would need to be controlled according to these thresholds. The manufacturer is required to investigate and identify any degradation product that exceeds the identification threshold and provide safety justification for any that surpasses the qualification threshold. slideshare.net

ICH Q7 (Good Manufacturing Practice for APIs) Relevance to Impurity Control

The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," provides a comprehensive framework for ensuring the quality and consistency of APIs. ich.org The principles outlined in ICH Q7 are directly applicable to the control of impurities such as Rosuvastatin Impurity E throughout the manufacturing process. A robust quality management system, as mandated by ICH Q7, is essential for preventing the formation and ensuring the removal of impurities. qualio.com

Key aspects of ICH Q7 relevant to the control of Rosuvastatin Impurity E include:

Process Controls: ICH Q7 emphasizes the need for well-defined and controlled manufacturing processes. ich.org For Rosuvastatin, this involves stringent control over reaction parameters such as temperature, pressure, reaction time, and the quality of raw materials and intermediates to minimize the formation of Impurity E. Any changes to the manufacturing process must be evaluated for their potential impact on the impurity profile of the API. qualio.com

In-Process Controls: Monitoring the manufacturing process at critical stages allows for the early detection and remediation of any deviations that could lead to an increase in Impurity E levels. This proactive approach is a fundamental tenet of GMP.

Validation: The manufacturing process for Rosuvastatin calcium must be validated to demonstrate its capability to consistently produce an API that meets its pre-determined quality attributes, including the specified limits for Impurity E. youtube.com

Documentation and Records: Comprehensive documentation of all manufacturing and control activities provides traceability and is crucial for investigations into any batch failures or out-of-specification results related to Impurity E. qualio.com

Laboratory Controls: ICH Q7 requires that all analytical methods used for testing APIs, including those for impurity determination, are validated to ensure they are accurate, precise, specific, and robust. ich.org This is directly applicable to the methods used to quantify Rosuvastatin Impurity E.

The implementation of ICH Q7 principles ensures that the manufacturing process for Rosuvastatin calcium is robust and consistently produces a high-quality API with controlled levels of impurities like Impurity E.

Assessment of Genotoxic Impurities (ICH M7) in the Context of Rosuvastatin Manufacturing

The ICH M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk," provides a framework for identifying, categorizing, qualifying, and controlling impurities that have the potential to be genotoxic. europa.eu While there is no publicly available data to suggest that Rosuvastatin Impurity E is genotoxic, the principles of ICH M7 would be applied to assess its potential risk. Some studies have investigated the genotoxic potential of Rosuvastatin itself, but this does not directly translate to its impurities. nih.govbab.com.trresearchgate.net

The assessment of an impurity like Rosuvastatin Impurity E under ICH M7 would typically follow these steps:

Hazard Assessment: The first step is to assess the mutagenic potential of the impurity. This is often done using computational toxicology assessment, employing two complementary (Q)SAR methodologies. kobia.kr The chemical structure of Impurity E would be analyzed for any structural alerts that are known to be associated with mutagenicity.

Classification: Based on the hazard assessment, the impurity is classified into one of five classes as per ICH M7. ich.org

Class 1: Known mutagenic carcinogens.

Class 2: Known mutagens with unknown carcinogenic potential.

Class 3: Alerting structure, unrelated to the API, with no mutagenicity data.

Class 4: Alerting structure, but with a structural relationship to the API which has been shown to be non-mutagenic.

Class 5: No structural alerts, or a structural alert with sufficient data to demonstrate a lack of mutagenicity.

Risk Characterization and Control: If an impurity is classified as Class 1, 2, or 3, a control strategy is required to limit patient exposure to an acceptable level, often based on a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for long-term treatment. ich.org The control strategy may involve modifying the manufacturing process to reduce the level of the impurity or implementing a specific test and limit for the impurity in the API.

For Rosuvastatin Impurity E, a pharmaceutical manufacturer would need to document the assessment of its potential genotoxicity. If no structural alerts are identified, it would be classified as a Class 5 impurity, and no further action under ICH M7 would be required. However, if a structural alert were present, further investigation, such as Ames testing, might be necessary to determine its mutagenic potential. kobia.kr

Quality Control (QC) Applications of Impurity E Reference Standards

Reference standards are fundamental to the accurate and reliable testing of pharmaceutical substances. A well-characterized reference standard for Rosuvastatin Impurity E is essential for its effective control in the final API.

Use in Analytical Method Development and Validation

The development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the determination of impurities in Rosuvastatin calcium heavily rely on the availability of a pure reference standard for Impurity E. ijrrr.comresearchgate.net

During method development , the reference standard is used to:

Optimize Separation: To ensure that Impurity E is well-separated from Rosuvastatin and other related substances, the reference standard is used to adjust chromatographic conditions like the mobile phase composition, column type, and temperature. nih.gov

Determine Detection Wavelength: The UV spectrum of the Impurity E reference standard is used to select the most appropriate wavelength for its detection and quantification, ensuring adequate sensitivity.

In method validation , the reference standard is crucial for establishing the following performance characteristics as per ICH Q2(R1) guidelines:

Specificity: The ability of the method to unequivocally assess Impurity E in the presence of Rosuvastatin and other potential impurities is demonstrated by spiking the API with the reference standard.

Linearity: A series of solutions of the Impurity E reference standard at different concentrations are prepared and analyzed to demonstrate a linear relationship between the concentration and the analytical response. nih.gov

Accuracy: The accuracy of the method is determined by spiking a placebo or the API with known amounts of the Impurity E reference standard and measuring the recovery. nih.gov

Precision: The precision of the method (repeatability and intermediate precision) is assessed by repeatedly analyzing samples containing the Impurity E reference standard.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for Impurity E are determined using solutions of its reference standard, establishing the lower limits of the method's capabilities. healthinformaticsjournal.com

A summary of the role of the Impurity E reference standard in method validation is provided in the table below.

Validation ParameterRole of Rosuvastatin Impurity E Reference Standard
Specificity Used to demonstrate separation from the main component and other impurities.
Linearity A calibration curve is generated using a range of concentrations of the reference standard.
Accuracy Known amounts of the reference standard are added to the sample matrix to determine recovery.
Precision Repeated measurements of the reference standard are performed to assess variability.
LOD & LOQ Determined from the signal-to-noise ratio of low concentration solutions of the reference standard.

Role in Routine Quality Control and Release Testing

In a routine QC laboratory, the Rosuvastatin Impurity E reference standard is used for the quantitative analysis of this impurity in every batch of Rosuvastatin calcium produced. It serves as a comparator to identify and quantify the amount of Impurity E present in the API. wisdomlib.org This ensures that each batch complies with the specifications set forth in the European Pharmacopoeia and the manufacturer's own registered limits. The reference standard is essential for making batch release decisions, thereby safeguarding patient safety.

Traceability to Pharmacopoeial Standards

For a reference standard of Rosuvastatin Impurity E to be used in a GMP-compliant environment for the analysis of a product intended for the European market, it is crucial to establish its traceability to the corresponding European Pharmacopoeia Chemical Reference Substance (CRS). edqm.eu Traceability ensures that the measurements made using the in-house (secondary) reference standard are metrologically linked to the primary pharmacopoeial standard. lgcstandards.com

Establishing traceability typically involves:

Direct Comparison: The in-house reference standard is directly compared against the EP CRS for Rosuvastatin Impurity E using the validated analytical method.

Characterization: The in-house standard is thoroughly characterized to confirm its identity and purity. This characterization data is then compared with the information provided with the EP CRS.

Documentation: A comprehensive report is generated that documents the comparison and characterization, providing a clear audit trail of the traceability. edqm.eu

This documented traceability is a key requirement during regulatory inspections and for the submission of marketing authorization applications.

Impurity Profiling and Control Strategies in Pharmaceutical Manufacturing

A comprehensive impurity profiling and control strategy is a cornerstone of modern pharmaceutical manufacturing, aiming to ensure the quality and safety of the final drug substance. chemicea.com For Rosuvastatin calcium, this strategy encompasses the identification, reporting, and qualification of all potential and actual impurities, including Impurity E.

The key elements of an impurity control strategy for Rosuvastatin Impurity E are:

Impurity Identification: The first step is the identification of all potential impurities that may arise from the manufacturing process, starting materials, intermediates, and degradation. This includes a thorough understanding of the synthetic route and potential side reactions. chemicea.com

Analytical Monitoring: A validated, stability-indicating analytical method is used to monitor the levels of Impurity E and other related substances in each batch of Rosuvastatin calcium. wisdomlib.org

Process Understanding and Control: A deep understanding of the manufacturing process allows for the identification of critical process parameters (CPPs) that may influence the formation of Impurity E. By controlling these CPPs within their proven acceptable ranges, the level of the impurity can be consistently managed.

Stability Studies: Stability studies are conducted on the API under various conditions (e.g., temperature, humidity, light) to understand the potential for Impurity E to form as a degradation product over time. nih.gov

The table below outlines a typical impurity control strategy framework for Rosuvastatin Impurity E.

StageActivityRationale
Development Identification of potential formation pathways for Impurity E.To understand the root causes of impurity formation and inform process development.
Development and validation of an analytical method for Impurity E.To accurately and reliably quantify the impurity.
Genotoxicity assessment of Impurity E (as per ICH M7).To evaluate the potential safety risk and determine the required level of control.
Manufacturing Control of critical process parameters.To minimize the formation of Impurity E during synthesis.
In-process controls at critical steps.To monitor and control the level of the impurity throughout the process.
Setting of acceptance criteria for raw materials and intermediates.To prevent the introduction of precursors to Impurity E.
Quality Control Routine testing of each batch of API for Impurity E.To ensure compliance with the established specification.
Use of a traceable reference standard for Impurity E.To ensure the accuracy and reliability of the test results.
Stability testing of the API.To monitor the level of Impurity E over the shelf-life of the product.

By implementing such a comprehensive control strategy, pharmaceutical manufacturers can ensure that Rosuvastatin calcium consistently meets the high-quality standards required for patient safety and regulatory compliance.

Approaches to Minimize Impurity E Formation During Synthesis

The formation of impurities during the synthesis of an API is often a complex interplay of reaction conditions, raw material quality, and purification processes. While specific details on the formation mechanism of Rosuvastatin impurity E are not extensively published, general principles of organic synthesis and impurity control can be applied to infer potential strategies for its minimization.

Impurities can arise from various sources, including side reactions, unreacted starting materials, or the degradation of the API under certain conditions. chemicea.com The key to minimizing the formation of Impurity E lies in a thorough understanding of the synthetic route of Rosuvastatin calcium and the potential side reactions that could lead to this specific impurity.

Key strategies to minimize the formation of Rosuvastatin Impurity E may include:

Optimization of Reaction Conditions: Careful control of parameters such as temperature, pressure, pH, and reaction time can significantly influence the reaction pathway, favoring the formation of the desired product over impurities.

Quality of Starting Materials: The purity of raw materials and intermediates is paramount. Impurities in the starting materials can be carried through the synthesis and may even participate in side reactions, leading to the formation of new impurities like Impurity E.

Solvent Selection: The choice of solvent can impact reaction kinetics and selectivity. Selecting an appropriate solvent system can help to minimize the formation of unwanted byproducts.

Use of Protective Groups: In complex syntheses, the use of protecting groups for sensitive functional groups can prevent them from participating in unwanted side reactions.

Purification Techniques: Robust purification methods at intermediate and final stages of the synthesis are crucial for removing impurities. Techniques such as crystallization, chromatography, and extraction are commonly employed.

Illustrative Data Table: Impact of Reaction Parameter Optimization on Impurity E Levels

ParameterCondition AImpurity E Level (%)Condition BImpurity E Level (%)
Temperature 60°C0.1540°C0.08
pH 8.50.127.00.05
Reaction Time 12 hours0.188 hours0.09

Note: This table is illustrative and provides hypothetical data to demonstrate the impact of optimizing reaction conditions on impurity levels.

In-Process Control (IPC) Measures for Impurity Monitoring

In-process controls are essential for monitoring the quality of the product at various stages of the manufacturing process. For Rosuvastatin impurity E, IPC measures would involve the use of sensitive and specific analytical techniques to detect and quantify its presence in reaction mixtures and isolated intermediates.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the separation and quantification of impurities in pharmaceuticals. ijrrr.comresearchgate.net A validated, stability-indicating HPLC method is crucial for the effective monitoring of Impurity E. asianjpr.comresearchgate.net

Key aspects of IPC for Rosuvastatin Impurity E include:

Method Development and Validation: A robust HPLC method must be developed and validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear for the quantification of Impurity E. ijrrr.com

Setting Acceptance Criteria: Based on regulatory guidelines and risk assessment, acceptance criteria for the levels of Impurity E are established for each critical step of the manufacturing process.

Regular Monitoring: Samples are taken at predefined stages of the synthesis and analyzed to ensure that the levels of Impurity E are within the established limits.

Trend Analysis: IPC data is trended over time to identify any potential process drifts that could lead to an increase in impurity levels.

Illustrative Data Table: In-Process Control of Rosuvastatin Impurity E

Manufacturing StageAnalytical MethodAcceptance Criteria for Impurity E (%)
Intermediate 1 HPLCNMT 0.5
Intermediate 2 HPLCNMT 0.2
Crude Rosuvastatin Calcium HPLCNMT 0.15
Purified Rosuvastatin Calcium HPLCNMT 0.10

Note: This table is illustrative and provides hypothetical acceptance criteria for Impurity E at different manufacturing stages. NMT stands for "Not More Than."

Management of Degradation Products in Finished Pharmaceutical Products

Impurities present in the final drug product can be either process-related impurities from the synthesis or degradation products formed during storage. chemicea.com Forced degradation studies are conducted to understand the degradation pathways of the drug substance and to develop stability-indicating analytical methods. nih.govdntb.gov.ua

If Rosuvastatin impurity E is identified as a potential degradation product, strategies must be in place to manage its levels throughout the shelf-life of the finished pharmaceutical product.

Management strategies for degradation products like Impurity E include:

Stability Studies: Comprehensive stability studies are performed under various conditions of temperature, humidity, and light to assess the formation of degradation products over time.

Formulation Development: The formulation of the finished product is optimized to enhance the stability of Rosuvastatin calcium and minimize the formation of degradation products. This may involve the use of excipients that protect the API from degradation.

Packaging Selection: Appropriate packaging that protects the drug product from light and moisture is selected to prevent degradation.

Setting Specifications: Specifications for the maximum allowable level of Impurity E in the finished product are established based on stability data and regulatory requirements. These specifications are monitored throughout the shelf-life of the product.

Illustrative Data Table: Stability Data for Rosuvastatin Impurity E in a Finished Product

Storage ConditionTime PointImpurity E Level (%)
25°C / 60% RH Initial< 0.05
12 Months0.06
24 Months0.08
40°C / 75% RH Initial< 0.05
3 Months0.09
6 Months0.12

Note: This table is illustrative and provides hypothetical stability data for Impurity E. RH stands for Relative Humidity.

Advanced Research Perspectives and Future Directions in Rosuvastatin Calcium Impurity E Studies

Computational Chemistry and In Silico Modeling for Impurity Prediction

Computational chemistry and in silico modeling are becoming indispensable tools in pharmaceutical sciences, offering predictive insights that can accelerate development and enhance process understanding. These methods are particularly valuable for forecasting the emergence of impurities like Rosuvastatin (B1679574) impurity E.

In silico tools can be used to model the reaction kinetics and thermodynamics of potential degradation pathways or synthetic side-reactions that lead to the formation of Rosuvastatin impurity E. By simulating the molecular interactions and energy landscapes of reactants, intermediates, and products, researchers can identify the most probable formation mechanisms.

For instance, studies on Rosuvastatin have investigated degradation pathways initiated by factors such as free radicals. researchgate.net Computational models can simulate such processes, like radical-induced cyclization, to predict the formation of various degradation products. researchgate.net Although specific models for Impurity E are not extensively published, the approach would involve using quantum chemistry methods, such as Density Functional Theory (DFT), to calculate the activation energies for various potential reaction pathways. This allows for an a priori assessment of the likelihood of Impurity E forming under specific synthesis or storage conditions, guiding process optimization to minimize its generation.

Table 1: Theoretical Approaches for Mechanistic Prediction

Computational Method Application in Impurity Prediction Potential Insight for Impurity E
Density Functional Theory (DFT) Calculating reaction energies and transition states. Determine the most energetically favorable pathway for the formation of Rosuvastatin impurity E from starting materials or intermediates.
Molecular Dynamics (MD) Simulations Simulating the movement of atoms and molecules over time. Assess the stability of Rosuvastatin and its precursors in different solvent and temperature conditions, identifying conformations that may lead to impurity formation.
Ab initio methods High-accuracy electronic structure calculations from first principles. Provide benchmark energetic data for key reaction steps, validating faster computational models used for broader screening.

Predictive modeling is also applied to foresee the chromatographic behavior of impurities. Techniques like Quantitative Structure-Retention Relationships (QSRR) build mathematical models that correlate the chemical structure of a compound with its retention time in a specific chromatographic system.

For Rosuvastatin impurity E, a QSRR model could be developed using its known chemical structure to calculate various molecular descriptors (e.g., logP, polar surface area, molecular weight). nih.gov These descriptors would then be correlated with experimental retention data from various High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) methods. nih.govmdpi.com Such a model would enable analysts to predict the retention time of Impurity E in new or modified analytical methods without the need for a physical reference standard, aiding in peak identification during method development and validation. scielo.brresearchgate.net

Table 2: Parameters for Predictive Chromatographic Modeling of Rosuvastatin Impurities

Parameter Type Examples Relevance to Impurity E Prediction
Molecular Descriptors (Calculated) LogP, Molar Refractivity, Polar Surface Area (PSA), Molecular Weight Used as input variables in QSRR models to correlate the impurity's structure with its chromatographic retention.
Chromatographic Conditions (Input) Mobile Phase Composition (e.g., Acetonitrile (B52724):Water ratio), pH, Column Type (e.g., C18), Temperature Defines the system for which the retention behavior is being predicted. rsc.org
Predicted Output Retention Time (tR), Relative Retention Time (RRT) Allows for tentative identification of the Impurity E peak in a chromatogram before confirmation.

Novel Analytical Technologies for Enhanced Impurity Detection

The accurate detection and quantification of impurities at trace levels are paramount. The pharmaceutical industry is continuously adopting novel analytical technologies to improve sensitivity, specificity, and efficiency in impurity profiling.

To ensure comprehensive impurity detection, regulatory guidelines favor the use of orthogonal analytical techniques. These are methods that separate compounds based on different chemical or physical principles. For Rosuvastatin and its impurities, combining reversed-phase liquid chromatography (RPLC) with an alternative method provides a more robust analytical picture.

A primary technique for Rosuvastatin impurity profiling is RPLC coupled with UV or mass spectrometry (MS) detection. unesp.brsci-hub.se An orthogonal method could involve Hydrophilic Interaction Liquid Chromatography (HILIC) or Capillary Electrophoresis (CE), which separate compounds based on polarity and charge-to-size ratio, respectively. The integration of LC-MS is particularly powerful, as it provides mass information that can confirm the identity of peaks corresponding to Impurity E and other related substances. rsc.org

As the number of samples generated during drug development and quality control increases, automation and high-throughput screening (HTS) become essential. Automated systems can perform sample preparation, injection, and data analysis with minimal human intervention, increasing throughput and reducing variability.

For Rosuvastatin, automated liquid-liquid extraction methods have been developed for high-throughput analysis in biological matrices. nih.gov Similar principles can be applied to impurity screening in drug substances and products. Robotic workstations can prepare samples for analysis by UPLC or other rapid separation techniques. nih.gov These HTS systems can quickly screen multiple batches for the presence of Impurity E and other specified impurities, allowing for real-time process monitoring and faster release of finished products. nih.gov

Green Chemistry Principles in Impurity Mitigation

Green chemistry, or sustainable chemistry, is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of Rosuvastatin can directly contribute to mitigating the formation of Impurity E.

Key green chemistry principles relevant to impurity control include:

Waste Prevention: Designing synthetic routes to maximize the incorporation of all materials into the final product, thereby reducing the formation of by-products, including impurities. instituteofsustainabilitystudies.com

Atom Economy: Maximizing the efficiency of a synthesis to reduce the generation of unwanted molecules.

Use of Catalysis: Employing catalytic reagents in place of stoichiometric reagents can lead to cleaner reactions with higher selectivity and fewer side products. nih.gov For example, using enzymatic catalysts in key synthetic steps can improve stereoselectivity and reduce the formation of diastereomeric impurities. researchgate.net

Safer Solvents and Auxiliaries: Choosing environmentally benign solvents can prevent the formation of solvent adducts and other process-related impurities.

By redesigning the synthesis of Rosuvastatin with these principles in mind, the formation of Impurity E can be minimized at the source. This proactive approach is more efficient and sustainable than removing impurities through downstream purification processes. instituteofsustainabilitystudies.com

Development of More Sustainable Synthetic Routes to Minimize Impurities

The pharmaceutical industry is increasingly focusing on the development of sustainable, or "green," synthetic routes for active pharmaceutical ingredients (APIs) like Rosuvastatin. japsonline.com These methods aim to reduce the environmental impact of manufacturing processes and can also lead to a reduction in the formation of impurities. japsonline.com Research in this area for Rosuvastatin synthesis has explored various strategies to enhance efficiency and minimize by-product formation.

One approach involves the use of biocatalysis, which employs enzymes to carry out specific chemical transformations with high selectivity, thereby reducing the generation of unwanted side products. researchgate.net Another strategy is the development of novel synthetic pathways that avoid harsh reagents and reaction conditions known to contribute to impurity formation. researchgate.netresearchgate.net For instance, a concise and stereocontrolled synthesis of Rosuvastatin calcium has been developed utilizing a Keck enantioselective allylation and a VO(acac)2-catalyzed syn-diastereoselective epoxidation as key steps. researchgate.net Such refined synthetic strategies can lead to a cleaner impurity profile for the final API.

The impact of these sustainable synthetic routes on the formation of specific impurities like Rosuvastatin impurity E is a key area of ongoing research. By optimizing reaction conditions and employing more selective catalysts, it is possible to steer the synthesis away from pathways that lead to the generation of such impurities.

Environmentally Benign Analytical Method Development

In parallel with the development of greener synthetic methods, there is a significant push towards environmentally benign analytical methods for the detection and quantification of Rosuvastatin and its impurities. japsonline.comijpsonline.com Traditional analytical techniques, such as High-Performance Liquid Chromatography (HPLC), often rely on large volumes of hazardous organic solvents. japsonline.comijpsonline.com Green analytical chemistry seeks to reduce the environmental footprint of these methods.

Several green analytical methods have been developed for Rosuvastatin analysis. These include:

Green HPLC Methods: Researchers have developed HPLC methods that utilize greener mobile phases, such as those containing ethanol (B145695) instead of more toxic solvents like acetonitrile. japsonline.comresearchgate.net These methods are validated according to ICH guidelines and have been shown to be effective for the estimation of Rosuvastatin in pharmaceutical dosage forms. japsonline.comresearchgate.net

UV-Spectrophotometric Methods: Simple and eco-friendly UV-spectrophotometric methods have been developed for the estimation of Rosuvastatin using green solvents like 2% sodium lauryl sulfate (B86663) solution. rjptonline.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: A rapid and green FT-IR spectroscopic method has been developed for the quantification of Rosuvastatin calcium in bulk and solid dosage forms, eliminating the need for solvent extraction. ijpsonline.comijpsonline.com

The greenness of these analytical methods can be assessed using various metrics, such as the Analytical Eco-Scale, AGREE metrics, and the Green Analytical Procedure Index (GAPI). researchgate.neturan.ua

Table 1: Comparison of Conventional and Green Analytical Methods for Rosuvastatin

Analytical MethodConventional ApproachGreen ApproachKey Advantages of Green Approach
HPLCMobile phases often contain acetonitrile and other hazardous solvents. unesp.brUse of ethanol and other less toxic solvents in the mobile phase. japsonline.comresearchgate.netReduced environmental impact and improved analyst safety. japsonline.com
SpectrophotometryUse of various organic solvents for sample preparation. unesp.brUtilization of green solvents like sodium lauryl sulfate. rjptonline.orgSimple, economical, and environmentally friendly. rjptonline.org
FT-IR SpectroscopyNot typically used for quantitative analysis in this context.Direct analysis of solid samples, eliminating the need for solvents. ijpsonline.comRapid, inexpensive, and solvent-free analysis. ijpsonline.com

Emerging Regulatory Expectations for Pharmaceutical Impurities

Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), are placing increasing emphasis on the control of impurities in pharmaceutical products. aquigenbio.comnih.gov The ICH guidelines, particularly Q3A(R2) for impurities in new drug substances, provide a framework for the identification, qualification, and control of impurities. europa.euich.org

Emerging trends in regulatory expectations for pharmaceutical impurities include:

Increased Scrutiny and Harmonization: There is a growing trend towards more stringent control of impurities and greater harmonization of regulatory standards across different regions. aquigenbio.com

Focus on Genotoxic Impurities: Special attention is being given to genotoxic impurities, which have the potential to cause genetic damage. aquigenbio.com The ICH M7 guideline specifically addresses the assessment and control of these types of impurities. jpionline.org

Lifecycle Management of Impurities: Regulators expect a comprehensive understanding of impurities throughout the lifecycle of a drug product, from development to post-marketing surveillance. technologynetworks.com

These evolving regulatory expectations necessitate robust analytical methods for impurity profiling and the availability of well-characterized reference standards for all potential impurities, including Rosuvastatin impurity E. nih.govresearchgate.net

Table 2: ICH Thresholds for Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day0.03%0.05%0.05%

Source: Adapted from ICH Q3A(R2) Guideline europa.euich.org

Research on Impurity E as a Reference Standard: Purity, Stability, and Characterization Improvement

The availability of high-purity, well-characterized reference standards is essential for the accurate identification and quantification of impurities in pharmaceuticals. synthinkchemicals.comsynzeal.com Rosuvastatin impurity E, available as a reference standard, plays a crucial role in the quality control of Rosuvastatin drug products. synzeal.com

Research in this area focuses on:

Synthesis and Characterization: The development of efficient synthetic routes for Rosuvastatin impurity E to ensure a reliable supply of the reference standard. researchgate.netresearchgate.net Comprehensive characterization of the impurity is performed using various analytical techniques, such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm its structure and identity. nih.govnih.gov

Purity Assessment: Ensuring the high purity of the reference standard is paramount. This is typically achieved through chromatographic methods like HPLC, and the purity is reported on a Certificate of Analysis (CoA). synthinkchemicals.com

Stability Studies: Investigating the stability of Rosuvastatin impurity E under various stress conditions (e.g., heat, light, humidity) is crucial for determining its shelf life and appropriate storage conditions. This information is vital for ensuring the integrity of the reference standard over time.

The continuous improvement in the characterization, purity, and stability assessment of Rosuvastatin impurity E as a reference standard is vital for maintaining the quality and safety of Rosuvastatin formulations.

Q & A

Q. What validated analytical methods are recommended for identifying and quantifying Rosuvastatin calcium impurity E [EP] in pharmaceutical formulations?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-HPLC (UHPLC) are widely used for impurity profiling. For example, a UHPLC method with a C18 column (4.6 × 150 mm, 2.6 µm) and gradient elution (0.1% phosphoric acid:acetonitrile) can resolve impurities at 242 nm. Validation parameters include linearity (0.05–5.0 µg/mL), precision (RSD <2%), and accuracy (98–102%) . Stability-indicating methods should incorporate forced degradation studies (acid/base hydrolysis, oxidation) to confirm specificity .

Q. How can thermal analysis techniques like DSC characterize Rosuvastatin calcium impurity E [EP]?

  • Methodological Answer : Differential scanning calorimetry (DSC) identifies phase transitions and compatibility with excipients. For impurity E, compare its thermogram with the API: a sharp endothermic peak near 147°C (melting) and exothermic events above 200°C (decomposition) may indicate distinct thermal behavior. Excipient compatibility studies (e.g., with crospovidone) should monitor shifts in melting endotherms to detect interactions .

Q. What are the critical validation parameters for a stability-indicating method targeting impurity E?

  • Methodological Answer : Key parameters include:
  • Specificity : Resolve impurity E from degradation products (e.g., lactone derivatives) using photodiode array detection .
  • Linearity : Validate over 50–150% of the specification limit (e.g., 0.1–0.3% w/w) with R² >0.999 .
  • Robustness : Test pH (±0.2), flow rate (±10%), and column temperature (±5°C) variations .

Advanced Research Questions

Q. How can researchers resolve co-elution of impurity E with structurally similar impurities during chromatographic analysis?

  • Methodological Answer : Use an Analytical Quality by Design (AQbD) approach to optimize chromatographic conditions. For example, a central composite design can evaluate factors like gradient time (10–20 min), organic modifier concentration (acetonitrile: 40–60%), and buffer strength (0.1–0.3% trifluoroacetic acid) to maximize resolution (Rs >2.0). Mass spectrometry (LC-MS) aids structural differentiation by comparing fragmentation patterns .

Q. What experimental strategies determine degradation pathways of impurity E under accelerated stability conditions?

  • Methodological Answer : Conduct stress testing:
  • Oxidative degradation : Expose impurity E to 3% H₂O₂ at 60°C for 24 hours; monitor sulfoxide/sulfone derivatives via LC-MS .
  • Photolytic degradation : Use ICH Q1B guidelines (1.2 million lux·hr) to identify photo-oxidation products .
  • Data analysis : Compare degradation kinetics (Arrhenius plots) and impurity profiles across pH conditions to infer dominant pathways .

Q. How do excipient interactions in solid formulations influence the stability of impurity E?

  • Methodological Answer : Use ternary phase diagrams (API:excipient:moisture) to predict interactions. For example, magnesium stearate accelerates impurity formation at high humidity (75% RH, 40°C) due to hydrolytic catalysis. Characterization via FTIR and PXRD detects polymorphic changes, while isothermal microcalorimetry quantifies amorphous content .

Q. What green chemistry approaches reduce environmental impact in impurity E analysis?

  • Methodological Answer : Replace acetonitrile with ethanol in HPLC mobile phases (e.g., ethanol:phosphate buffer, 50:50 v/v), achieving comparable resolution (Rs >1.5) while reducing toxicity. Method greenness is quantified using the Analytical Eco-Scale (score >75 indicates excellent sustainability) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in degradation profiles of impurity E across studies?

  • Methodological Answer : Cross-validate findings using orthogonal techniques:
  • HPLC vs. CE : Compare impurity ratios under identical stress conditions to rule out method-specific artifacts .
  • Accelerated vs. real-time data : Use the ICH Q1E guideline to assess whether Arrhenius predictions align with long-term (25°C/60% RH) results .

Tables of Key Findings

Technique Application Key Data Reference
UHPLC-PDAImpurity resolutionLOD: 0.02 µg/mL; LOQ: 0.05 µg/mL
DSCMelting point determinationPeak at 147°C (impurity E) vs. 173°C (API)
LC-MS/MSStructural elucidationm/z 463.2 [M+H]⁺ → 285.1 (characteristic fragment)
Green HPLCEco-friendly analysisEthanol-based mobile phase; Eco-Scale: 82/100

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.